2-Bromo-4-iodo-1-nitrobenzene
Description
Structural Significance within Halogenated Nitrobenzene (B124822) Derivatives
The arrangement of the bromine, iodine, and nitro groups on the benzene (B151609) ring of 2-bromo-4-iodo-1-nitrobenzene is crucial to its chemical behavior. The nitro group, being strongly electron-withdrawing, significantly influences the reactivity of the benzene ring, making it more susceptible to certain types of reactions. cymitquimica.com The presence of two different halogens, bromine and iodine, provides distinct reaction sites, allowing for selective chemical transformations. cymitquimica.com This specific substitution pattern distinguishes it from its isomers and other halogenated nitrobenzenes, offering unique opportunities in synthetic chemistry.
Research Imperatives and Scholarly Focus on this compound
Current research on this compound is primarily centered on its application as a building block in the synthesis of novel organic compounds. Scientists are particularly interested in its use in creating pharmaceuticals and agrochemicals. cymitquimica.comallgreenchems.com The compound's reactivity makes it a valuable tool in drug discovery and development, where it can be used to create new biologically active molecules. allgreenchems.com Additionally, its role in the production of specialty polymers and other industrial chemicals is an area of ongoing investigation. The study of its participation in various chemical reactions, such as electrophilic aromatic substitution and cross-coupling reactions, continues to be a significant focus for organic chemists.
Interactive Data Table: Properties of this compound
| Property | Value |
| IUPAC Name | This compound |
| Molecular Formula | C6H3BrINO2 |
| Molecular Weight | 327.90 g/mol |
| CAS Number | 860603-83-4 |
| Canonical SMILES | C1=CC(=C(C=C1N+[O-])I)Br |
| InChI Key | GPVOKEUHKNSWFV-UHFFFAOYSA-N |
Data sourced from PubChem. nih.gov
Structure
3D Structure
Properties
IUPAC Name |
2-bromo-4-iodo-1-nitrobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrINO2/c7-5-3-4(8)1-2-6(5)9(10)11/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPVOKEUHKNSWFV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1I)Br)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrINO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.90 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Strategic Approaches to 2 Bromo 4 Iodo 1 Nitrobenzene and Analogs
Direct Halogenation and Nitration Strategies
Direct electrophilic aromatic substitution (EAS) is a fundamental approach for introducing functional groups onto a benzene (B151609) ring. The success of this strategy for synthesizing 2-bromo-4-iodo-1-nitrobenzene hinges on the regioselective control exerted by the existing substituents.
Regioselective Electrophilic Aromatic Substitution in Substituted Benzenes
The directing effects of substituents in electrophilic aromatic substitution are paramount for designing synthetic routes to polysubstituted benzenes. Substituents are broadly classified as activating or deactivating, and as ortho-, para-, or meta-directors. ulethbridge.calibretexts.org
Halogens (Br, I): Halogens are considered deactivating groups due to their electron-withdrawing inductive effect, which makes the aromatic ring less nucleophilic. ulethbridge.ca However, they are ortho-, para-directors because their lone pairs can be delocalized into the ring through resonance, stabilizing the arenium ion intermediate at the ortho and para positions. ulethbridge.caorganicchemistrytutor.com
Nitro Group (NO₂): The nitro group is a strongly deactivating and meta-directing group. organicchemistrytutor.comuomustansiriyah.edu.iq Its strong electron-withdrawing nature, both by induction and resonance, significantly reduces the electron density of the aromatic ring, particularly at the ortho and para positions. organicchemistrytutor.com
These directing effects are crucial when planning the sequence of nitration and halogenation steps to achieve the desired this compound structure.
Nitration of Halogenated Aromatic Precursors
A plausible route to this compound involves the nitration of a dihalogenated precursor, such as 1-bromo-3-iodobenzene (B1265593). nbinno.com In this scenario, the directing effects of both the bromine and iodine atoms must be considered. Both halogens are ortho-, para-directors. ulethbridge.caorganicchemistrytutor.com Therefore, nitration of 1-bromo-3-iodobenzene would be expected to yield a mixture of isomers.
The positions ortho to bromine are 2 and 6, and the positions ortho and para to iodine are 2, 4, and 6. The position between the two halogens (position 2) is sterically hindered. The most likely positions for nitration would be at C4 and C6. The incoming nitro group will be directed to the positions activated by both halogens.
| Precursor | Expected Nitration Products | Directing Influence |
| 1-Bromo-3-iodobenzene | This compound, 2-Bromo-6-iodo-1-nitrobenzene, and 4-Bromo-2-iodo-1-nitrobenzene | Both Br and I are o,p-directors. |
The regioselectivity of nitration can be influenced by reaction conditions, such as the nitrating agent and the use of catalysts like zeolites, which can enhance para-selectivity. cardiff.ac.ukresearchgate.net
Halogenation of Nitrated Aromatic Precursors
An alternative strategy involves the halogenation of a nitrated precursor. For instance, the bromination of 4-iodonitrobenzene or the iodination of 2-bromonitrobenzene could potentially lead to the target molecule.
In the case of brominating 4-iodonitrobenzene, the nitro group is a strong meta-director, while the iodine is an ortho-, para-director. The nitro group's deactivating effect is stronger than the directing effect of iodine. The position meta to the nitro group and ortho to the iodine is C2, making this compound a likely product.
Similarly, for the iodination of 2-bromonitrobenzene, the nitro group directs meta (to C4 and C6), and the bromine directs ortho and para (to C3, C5, and C6). The position that satisfies both directing effects is C4, which would lead to the formation of this compound.
A specific example is the bromination of 1-iodo-2-nitrobenzene (B31338) using Br₂ and a FeBr₃ catalyst, which directs the bromination to the para position relative to the nitro group.
| Precursor | Halogenating Agent | Expected Product |
| 4-Iodonitrobenzene | Br₂ / FeBr₃ | This compound |
| 2-Bromonitrobenzene | I₂ / Oxidizing Agent | This compound |
Diazotization and Sandmeyer Reactions for Halogen Introduction
The Sandmeyer reaction provides a versatile method for introducing halogens onto an aromatic ring by converting an aryl amine into a diazonium salt, which is then displaced by a halide. wikipedia.org This method is particularly useful for synthesizing substitution patterns that are not easily accessible through direct electrophilic substitution. organic-chemistry.org
Bromination via Copper(I) Bromide Catalysis
The Sandmeyer reaction using copper(I) bromide (CuBr) is a classic method for converting an aromatic amine to an aryl bromide. wikipedia.orgnih.gov To synthesize this compound via this route, a potential precursor would be 2-amino-4-iodo-1-nitrobenzene or 4-amino-2-bromo-1-nitrobenzene.
For instance, starting with 4-iodo-2-nitroaniline, diazotization with sodium nitrite (B80452) (NaNO₂) and a strong acid like sulfuric acid (H₂SO₄) would form the corresponding diazonium salt. Subsequent treatment with CuBr would yield 4-bromo-1-iodo-2-nitrobenzene (B37996). A patent describes a similar transformation where 2-methyl-4-iodoaniline is diazotized and then treated with cuprous bromide in hydrobromic acid to yield 2-bromo-4-iodotoluene. google.com
| Starting Amine | Reagents | Product |
| 4-Iodo-2-nitroaniline | 1. NaNO₂, H₂SO₄2. CuBr, HBr | 4-Bromo-1-iodo-2-nitrobenzene |
| 2-Amino-5-iodonitrobenzene | 1. NaNO₂, H₂SO₄2. CuBr, HBr | 2-Bromo-5-iodonitrobenzene |
Iodination via Copper(I) Iodide Catalysis
While iodination in a Sandmeyer-type reaction can often be achieved with potassium iodide (KI) without a copper catalyst, the use of copper(I) iodide (CuI) can also be employed. organic-chemistry.orgrsc.org The synthesis of this compound could start from 4-bromo-2-nitroaniline (B116644).
The process would involve the diazotization of 4-bromo-2-nitroaniline followed by the introduction of iodine. A study on the synthesis of 4-bromo-1-iodo-2-nitrobenzene reports the Sandmeyer iodination of 4-bromo-2-nitroaniline using NaNO₂, H₂SO₄, and KI in glacial acetic acid, achieving a 64% yield. Another protocol for the iodination of aromatic amines involves the use of sodium nitrite and potassium iodide in the presence of a sulfonic acid-based cation-exchange resin in water. organic-chemistry.org The replacement of the diazonium group with iodine is a well-established procedure for preparing aromatic iodides. thieme-connect.de
| Starting Amine | Reagents | Product | Yield |
| 4-Bromo-2-nitroaniline | NaNO₂, H₂SO₄, KI, Glacial Acetic Acid | 4-Bromo-1-iodo-2-nitrobenzene | 64% |
| Aromatic Amines | NaNO₂, KI, Sulfonic Acid Resin, Water | Aryl Iodides | Good yields organic-chemistry.org |
Decarboxylative Halogenation Pathways
Decarboxylative halogenation, or halodecarboxylation, is a fundamental method for synthesizing organic halides from carboxylic acids. This process involves the cleavage of a carbon-carbon bond and the release of carbon dioxide, offering a valuable alternative to direct aromatic halogenation, especially for producing regioisomers that are difficult to obtain through electrophilic substitution. acs.org
Metal-mediated decarboxylative halogenation reactions provide powerful tools for the synthesis of aryl halides. Various metals, including silver, copper, and palladium, have been employed to facilitate these transformations.
The Hunsdiecker reaction , a classic example, involves the reaction of silver salts of carboxylic acids with halogens to produce organic halides. wikipedia.orgbyjus.com The reaction is believed to proceed through radical intermediates. wikipedia.org While effective, the traditional Hunsdiecker reaction often requires stoichiometric silver salts. Catalytic versions have since been developed to improve efficiency. organic-chemistry.org
The Kochi reaction is a notable variation that utilizes lead(IV) acetate (B1210297) and a lithium halide for the decarboxylative halogenation of carboxylic acids. synarchive.comwikipedia.org However, the high toxicity of lead salts is a significant drawback of this method. nih.gov
Modern advancements have focused on more benign and versatile metal catalysts. Copper and palladium have emerged as key players in this field. For instance, a combination of CuI and oxygen has been shown to be effective for the iododecarboxylation of ortho-nitrobenzoic acids. acs.orgnih.govresearchgate.net In some cases, a bimetallic Pd/Cu system is required, particularly for electron-rich benzoic acids. researchgate.net
A highly regioselective palladium-catalyzed decarboxylative ortho-C-H halogenation of o-nitrobenzoic acids using sodium halides (NaX, where X = I, Br) has been established under aerobic conditions. acs.orgresearchgate.net This method demonstrates the utility of the carboxyl group as a traceless directing group. acs.org
Furthermore, a versatile Ag/Cu-mediated decarboxylative halogenation of aryl carboxylic acids using NaX (X = I, Br, Cl) under aerobic conditions has been developed. rsc.org This protocol is effective for benzoic acids with ortho-nitro substituents. rsc.org Mechanistic studies suggest the involvement of a radical pathway and a crucial role for copper. rsc.org
A unified, catalytic approach for the decarboxylative halogenation of (hetero)aryl carboxylic acids has been reported, leveraging ligand-to-metal charge transfer (LMCT). osti.govprinceton.eduacs.orgorganic-chemistry.org This method uses a copper salt, a light source, an oxidant, and a halogen atom transfer reagent to generate an aryl radical intermediate, which can then be trapped to form the corresponding aryl halide. osti.govprinceton.edu
Table 1: Comparison of Metal-Mediated Decarboxylative Halogenation Methods
| Reaction Name/Catalyst System | Key Reagents | Advantages | Limitations | Relevant Substrates |
|---|---|---|---|---|
| Hunsdiecker Reaction | Silver carboxylate, Halogen | Well-established method. wikipedia.orgbyjus.com | Requires stoichiometric silver, sensitive to protic solvents. wikipedia.org | Aliphatic and aromatic carboxylic acids. acs.orgwikipedia.org |
| Kochi Reaction | Lead(IV) acetate, Lithium halide | Effective for primary and secondary alkyl halides. nih.gov | Use of highly toxic lead salts. nih.gov | Aliphatic carboxylic acids. synarchive.comwikipedia.org |
| Pd-Catalyzed Ortho-Halogenation | Pd catalyst, NaX, Aerobic conditions | High regioselectivity for ortho-halogenation. acs.orgresearchgate.net | Limited to o-nitrobenzoic acids for this specific protocol. acs.org | o-Nitrobenzoic acids. acs.orgresearchgate.net |
| Cu-Mediated Iododecarboxylation | CuI, Oxygen | Simple and effective for specific substrates. acs.orgnih.gov | Unsuitable for electron-rich benzoic acids without Pd. acs.orgresearchgate.net | ortho-Nitrobenzoic acids, heteroaromatic acids. acs.orgnih.govresearchgate.net |
| Ag/Cu-Mediated Halogenation | Ag/Cu catalysts, NaX, Aerobic conditions | Versatile for various aryl carboxylic acids. rsc.org | Bimetallic system required. | Benzoic acids with ortho substituents (e.g., nitro, chloro). rsc.org |
| Cu-Catalyzed LMCT Halogenation | Cu salt, Light, Oxidant, Halogen source | Broad substrate scope, mild conditions. osti.govprinceton.eduorganic-chemistry.org | Requires photochemical setup. | Electron-rich and -deficient (hetero)aryl carboxylic acids. princeton.eduorganic-chemistry.org |
Advanced Synthetic Innovations
Recent innovations in synthetic chemistry have emphasized the development of more sustainable and efficient methodologies. These advancements are particularly relevant to the synthesis of halogenated nitrobenzenes, where traditional methods can be harsh and environmentally taxing.
The principles of green chemistry aim to reduce the environmental impact of chemical processes. In the context of halogenated nitrobenzene (B124822) synthesis, this involves the use of safer solvents, less toxic reagents, and more efficient catalytic systems.
One approach is the use of oxidative halogenation with clean oxidants like hydrogen peroxide or oxygen. rsc.org Vanadium and molybdenum complexes have been used as catalysts for these reactions, which can be more environmentally friendly as the primary byproduct is water. rsc.org
The development of metal-free halogenation protocols is another key area of green chemistry. For example, graphene oxide has been explored as a reusable carbocatalyst for the oxidative halogenation of aromatic compounds using sodium halides as the halogen source and Oxone as the oxidant. researchgate.netresearchgate.net
Furthermore, employing nitroaromatics directly in coupling reactions, instead of their halogenated counterparts, can circumvent the generation of halogenated waste. rsc.org The selective hydrogenation of halogenated nitroaromatics to produce haloanilines is a significant industrial process, and research has focused on developing highly selective and reusable heterogeneous catalysts to improve the sustainability of this transformation. rsc.orgingentaconnect.comresearchgate.net Mechanochemical methods, such as automated grinding, also offer a sustainable, solvent-free alternative for halogenation reactions. beilstein-journals.org
Table 2: Green Chemistry Approaches to Halogenation
| Approach | Key Features | Examples | Advantages |
|---|---|---|---|
| Oxidative Halogenation | Use of clean oxidants like H₂O₂ or O₂. rsc.org | V or Mo complexes as catalysts. rsc.org | Reduces hazardous byproducts; water is often the main byproduct. rsc.org |
| Metal-Free Catalysis | Avoids the use of toxic and expensive heavy metals. researchgate.net | Graphene oxide as a reusable catalyst. researchgate.net | Improved sustainability, catalyst reusability. researchgate.net |
| Mechanochemistry | Solvent-free or reduced solvent reactions using mechanical force. beilstein-journals.org | Automated grinding for halogenation of phenols and anilines. beilstein-journals.org | Reduced waste, energy efficiency, potential for scalability. beilstein-journals.org |
| Selective Hydrogenation | Catalytic reduction of the nitro group without dehalogenation. rsc.orgingentaconnect.com | Pt-based catalysts on covalent organic frameworks. rsc.org | High selectivity, milder reaction conditions. rsc.org |
Microwave-assisted synthesis has emerged as a powerful tool for accelerating organic reactions. The use of microwave irradiation can lead to dramatic reductions in reaction times, increased product yields, and enhanced reaction selectivity compared to conventional heating methods.
In the synthesis of halogenated aromatic compounds, microwave assistance has been shown to be effective. For instance, a microwave-induced Hunsdiecker-type reaction has been developed for the synthesis of β-arylvinyl bromides from α,β-unsaturated carboxylic acids. wikipedia.org Microwave heating has also been employed for the synthesis of meso-halogenated arylporphyrins, demonstrating its efficiency in complex multi-step syntheses. worldscientific.comresearchgate.net
The application of microwave technology can enhance kinetic control, potentially reducing the formation of side products. This is particularly advantageous in the synthesis of polysubstituted benzenes where multiple reaction pathways are possible. While specific microwave-assisted protocols for this compound are not extensively detailed in the provided search results, the successful application of this technology to similar halogenation and nitration reactions suggests its potential utility for this target molecule. vulcanchem.com
Table 3: Comparison of Conventional vs. Microwave-Assisted Synthesis
| Parameter | Conventional Heating | Microwave-Assisted Synthesis |
|---|---|---|
| Reaction Time | Often hours to days | Typically minutes to a few hours |
| Energy Efficiency | Lower, due to heating of the entire apparatus | Higher, due to direct heating of the reaction mixture |
| Temperature Control | Less precise, potential for hotspots | More uniform and precise temperature control |
| Product Yields | Variable, can be lower due to side reactions | Often higher due to reduced side reactions and faster kinetics |
| Selectivity | May be lower | Can be enhanced due to improved kinetic control |
Reactivity Profiles and Mechanistic Elucidation of 2 Bromo 4 Iodo 1 Nitrobenzene
Electrophilic Aromatic Substitution (EAS)
Electrophilic aromatic substitution (EAS) is a characteristic reaction of aromatic compounds where an electrophile replaces an atom, typically hydrogen, on the aromatic ring. wikipedia.org The reaction proceeds through a two-step mechanism involving the formation of a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. msu.edulumenlearning.com The substituents already present on the ring significantly influence both the rate of reaction (reactivity) and the position of the new substituent (regioselectivity). wikipedia.org
The substituents on the 2-bromo-4-iodo-1-nitrobenzene ring exert competing and complementary directing effects. These effects are classified based on how the substituent influences the stability of the arenium ion intermediate.
Nitro Group (-NO₂): The nitro group is a powerful deactivating group. youtube.com It withdraws electron density from the benzene (B151609) ring through both a strong inductive effect (-I) and a resonance effect (-M or -R). libretexts.org This electron withdrawal destabilizes the positively charged arenium ion intermediate, making the ring much less reactive towards electrophiles than benzene itself. lumenlearning.com Due to the resonance structures, the deactivating effect is most pronounced at the ortho and para positions relative to the nitro group. Consequently, the nitro group directs incoming electrophiles to the meta position. libretexts.org
Halogen Substituents (-Br, -I): Halogens are also deactivating groups, primarily due to their strong electron-withdrawing inductive effect (-I) owing to their high electronegativity. lumenlearning.com However, they possess lone pairs of electrons that can be donated to the ring through a resonance effect (+M or +R). While the inductive effect outweighs the resonance effect, making the ring less reactive, the resonance effect is key to their directing ability. libretexts.org This resonance donation specifically stabilizes the arenium ion when the attack occurs at the ortho and para positions. Therefore, halogens are classified as deactivating, ortho, para-directors. pressbooks.pub
| Substituent | Position | Inductive Effect | Resonance Effect | Overall Reactivity Effect | Directing Effect |
| -NO₂ | C1 | -I (Strong) | -M (Strong) | Strongly Deactivating | Meta |
| -Br | C2 | -I (Strong) | +M (Weak) | Deactivating | Ortho, Para |
| -I | C4 | -I (Strong) | +M (Weak) | Deactivating | Ortho, Para |
In this compound, the potential sites for electrophilic attack are the hydrogens at the C3, C5, and C6 positions. The directing effects of the existing substituents converge to determine the final regiochemical outcome.
The nitro group at C1 directs incoming electrophiles to its meta positions: C3 and C5 .
The bromo group at C2 directs to its ortho position (C3 ) and its para position (C5 ).
The iodo group at C4 directs to its ortho positions (C3 and C5 ).
Remarkably, all three substituents direct the incoming electrophile to the same two available positions: C3 and C5. The C6 position is strongly disfavored as it is ortho to the deactivating nitro group and meta to both halogens. Therefore, electrophilic aromatic substitution on this molecule will yield a mixture of products substituted at the C3 and C5 positions. The precise ratio of these isomers would be influenced by the steric hindrance imposed by the adjacent substituents and the specific electrophile used in the reaction.
Nucleophilic Aromatic Substitution (SNAr)
While aromatic rings are typically electron-rich and react with electrophiles, they can undergo nucleophilic aromatic substitution (SNAr) if they are substituted with powerful electron-withdrawing groups. chemistrysteps.com The SNAr mechanism is a two-step addition-elimination process. libretexts.org In the first, rate-determining step, a nucleophile attacks the carbon atom bearing a leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. libretexts.orgyoutube.com In the second step, the leaving group is expelled, restoring the aromaticity of the ring. libretexts.org
The presence of the nitro group is crucial for activating the ring towards nucleophilic attack. byjus.com For the SNAr mechanism to be effective, the electron-withdrawing group must be positioned ortho or para to the leaving group. chemistrysteps.comwikipedia.org This specific orientation allows the negative charge of the Meisenheimer complex to be delocalized onto the electronegative oxygen atoms of the nitro group, providing significant stabilization. chemistrysteps.comyoutube.com
In this compound, this condition is met for both halogen atoms:
The bromo group at C2 is ortho to the nitro group at C1.
The iodo group at C4 is para to the nitro group at C1.
This dual activation makes both the C2 and C4 positions susceptible to nucleophilic attack. The halogen that is preferentially displaced depends on a balance of factors. The rate of SNAr reactions often follows the order F > Cl > Br > I. chemistrysteps.com This trend is attributed to the high electronegativity of the lighter halogens, which polarizes the carbon-halogen bond and makes the carbon atom more electrophilic and susceptible to the initial nucleophilic attack, which is the rate-determining step. stackexchange.comyoutube.com
An alternative mechanism for nucleophilic substitution on aryl halides is the radical-nucleophilic substitution, or SRN1, pathway. researchgate.net This multi-step chain reaction involves radical and radical anion intermediates. The key steps are:
Initiation: An electron is transferred to the aryl halide, forming a radical anion.
Propagation: The radical anion fragments, losing the halide leaving group to form an aryl radical. This aryl radical then reacts with the nucleophile to form a new radical anion, which can then transfer its electron to a new molecule of the starting aryl halide, continuing the chain.
Termination: Chain termination occurs through various radical combination reactions.
The SRN1 mechanism is favored for substrates with good leaving groups. The C-I bond is significantly weaker than the C-Br bond, making the iodide a much better leaving group in a radical fragmentation step. researchgate.net Consequently, SRN1 pathways for this compound would be expected to occur preferentially at the C4 position, leading to the displacement of the iodide. researchgate.net
Transition Metal-Catalyzed Cross-Coupling Reactions
Transition metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. ccspublishing.org.cn Reactions like the Suzuki, Sonogashira, and Heck couplings typically involve a catalytic cycle with a palladium catalyst, beginning with the oxidative addition of the catalyst into the carbon-halogen bond of the aryl halide. wikipedia.org
A critical feature of these reactions when applied to dihalogenated substrates is the potential for selective reactivity. The rate of the initial oxidative addition step is highly dependent on the identity of the halogen, following the general trend: I > Br > Cl > F. nrochemistry.comwikipedia.org This difference in reactivity allows for the selective functionalization of this compound.
By carefully selecting the reaction conditions (e.g., catalyst, temperature, reaction time), it is possible to perform a cross-coupling reaction exclusively at the more reactive C-I bond, leaving the C-Br bond intact for subsequent transformations. libretexts.org This sequential functionalization provides a versatile strategy for the synthesis of complex, highly substituted aromatic compounds.
| Reaction Type | Coupling Partner | Selective Position | Rationale for Selectivity | Potential Product Structure |
| Sonogashira Coupling | Terminal Alkyne (R-C≡CH) | C4-I | C-I bond is more reactive towards oxidative addition than C-Br. nrochemistry.comwikipedia.org | 2-Bromo-1-nitro-4-(alkynyl)benzene |
| Suzuki Coupling | Boronic Acid (R-B(OH)₂) | C4-I | Higher reactivity of the C-I bond allows for coupling at lower temperatures. acs.org | 2-Bromo-4-aryl-1-nitrobenzene |
| Heck Coupling | Alkene (R-CH=CH₂) | C4-I | Preferential oxidative addition at the C-I bond site. wikipedia.org | 2-Bromo-1-nitro-4-(alkenyl)benzene |
This selective reactivity enables a stepwise approach where an initial coupling reaction, such as a Sonogashira coupling, is performed at the C4 position. The resulting product, which still contains the C-Br bond, can then be subjected to a different coupling reaction, such as a Suzuki coupling, to introduce a second, different group at the C2 position.
Suzuki-Miyaura Cross-Coupling with Boronic Acids/Esters
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds, particularly for creating biaryl structures. mdpi.comlibretexts.org This palladium-catalyzed reaction couples an organoboron compound (like a boronic acid or ester) with an organic halide or triflate. mdpi.comlibretexts.org The catalytic cycle is well-established and involves three primary steps: oxidative addition, transmetalation, and reductive elimination. libretexts.orgnih.gov
Oxidative Addition : A palladium(0) complex inserts into the carbon-halogen bond of the aryl halide, forming a palladium(II) intermediate. libretexts.org This step is typically the rate-determining step in the cycle. libretexts.org
Transmetalation : The organic group from the organoboron reagent is transferred to the palladium(II) complex, a process usually facilitated by a base. nih.gov
Reductive Elimination : The two organic groups on the palladium center couple, forming the new C-C bond and regenerating the palladium(0) catalyst, which re-enters the catalytic cycle. nih.gov
For this compound, the significant difference in reactivity between the C-I and C-Br bonds allows for highly selective Suzuki-Miyaura couplings. The oxidative addition of palladium(0) to the C-I bond is substantially faster than to the C-Br bond, enabling the selective formation of a C-C bond at the C4 position while leaving the bromine atom at C2 untouched. This selectivity provides a powerful tool for the stepwise functionalization of the molecule. Recent developments have also explored using the nitro group itself as a coupling partner in Suzuki-Miyaura reactions, although this typically requires specific ligands and conditions and proceeds through a different mechanism involving C-NO2 bond cleavage. mdpi.comorganic-chemistry.org
| Parameter | Typical Condition for Selective C-I Coupling |
| Catalyst | Pd(PPh3)4, Pd(OAc)2 |
| Ligand | PPh3, SPhos, RuPhos |
| Base | K2CO3, K3PO4, Cs2CO3 |
| Solvent | Toluene, Dioxane, DMF/Water mixtures |
| Temperature | 50-120 °C |
This table presents generalized conditions for Suzuki-Miyaura reactions on aryl iodides. Specific conditions can vary based on the boronic acid used.
Ullmann-Type Cross-Coupling Reactions
The Ullmann reaction traditionally refers to the copper-promoted coupling of two aryl halides to form a symmetric biaryl, often requiring high temperatures. organic-chemistry.orgwikipedia.org Modern "Ullmann-type" reactions are broader in scope and involve the copper-catalyzed coupling of aryl halides with various nucleophiles, including amines, alcohols, and thiols, to form C-N, C-O, and C-S bonds, respectively. organic-chemistry.orgunito.it
The mechanism of the Ullmann reaction is distinct from palladium-catalyzed couplings and is thought to involve the formation of an organocopper intermediate. wikipedia.org For C-C bond formation, a copper(I) species undergoes oxidative addition to the aryl halide, followed by reaction with a second molecule of aryl halide and subsequent reductive elimination. organic-chemistry.org For heteroatom coupling, the mechanism may involve a Cu(I)/Cu(III) catalytic cycle or nucleophilic aromatic substitution on an organocopper intermediate. organic-chemistry.orgwikipedia.org While palladium catalysis has often replaced traditional Ullmann reactions due to its milder conditions and broader substrate scope, copper catalysis has seen a resurgence due to its lower cost and unique reactivity. wikipedia.orgunito.it In the context of this compound, Ullmann conditions could potentially be tuned to react at either the iodo or bromo position, although selectivity can be more challenging to achieve than with palladium catalysis.
C-N Cross-Coupling Aminations of Halogenated Nitroarenes
The formation of C-N bonds via cross-coupling, particularly the Buchwald-Hartwig amination, is a powerful method for synthesizing arylamines from aryl halides. acs.org This reaction utilizes a palladium catalyst, typically in conjunction with a specialized phosphine (B1218219) ligand, to couple an amine with an aryl halide or pseudohalide. acs.org The general applicability of this method has made it invaluable in pharmaceutical and materials chemistry. acs.org
For halogenated nitroarenes like this compound, the Buchwald-Hartwig amination offers a route to introduce amine substituents. Similar to the Suzuki-Miyaura coupling, the reaction demonstrates high selectivity for the more reactive C-I bond over the C-Br bond. This allows for the selective synthesis of 4-amino-2-bromo-1-nitrobenzene derivatives. The nitro group is generally well-tolerated under the reaction conditions, which typically involve a palladium precatalyst, a bulky electron-rich phosphine ligand (e.g., RuPhos, BrettPhos), and a base such as LiHMDS or NaOtBu. nih.gov The choice of ligand is critical to prevent catalyst deactivation and ensure efficient coupling. nih.gov
| Reaction Type | Catalyst System | Typical Nucleophile | Selectivity |
| Buchwald-Hartwig Amination | Pd precatalyst + Biarylphosphine ligand (e.g., RuPhos) | Primary/Secondary Amines | High selectivity for C-I over C-Br bond |
| Ullmann C-N Coupling | CuI + Ligand (e.g., 1,10-phenanthroline) | Amines, Amides | Conditions can be harsher; selectivity may vary |
This table compares general features of Palladium- and Copper-catalyzed C-N cross-coupling reactions.
Chemo- and Regioselectivity in Multi-Halogenated Systems
Chemoselectivity (differentiating between functional groups) and regioselectivity (differentiating between positions) are paramount in the synthesis of complex molecules from polyfunctionalized starting materials. nih.gov For multi-halogenated systems like this compound, the primary challenge and opportunity lie in selectively reacting one halogen over the other. nih.govescholarship.org
In palladium-catalyzed cross-coupling reactions, the selectivity is governed primarily by the relative rates of oxidative addition into the different carbon-halogen bonds. The C-I bond is weaker than the C-Br bond, leading to a significantly faster rate of oxidative addition. This inherent electronic difference allows for the highly regioselective functionalization of the iodo-substituted position (C4) of this compound under carefully controlled conditions. Once the C4 position is functionalized, the remaining C-Br bond at C2 can be targeted for a second, different cross-coupling reaction, often by employing more forcing conditions (e.g., higher temperature, more active catalyst). nih.gov
Strategies to control site-selectivity include:
Electronic Control : Exploiting the inherent reactivity difference (I > Br > Cl). acs.org
Ligand Control : The choice of ligand can fine-tune the steric and electronic properties of the catalyst, influencing which C-X bond it interacts with. acs.orgnih.gov
Additive/Solvent Control : In some cases, additives or solvent systems can alter the reactivity and selectivity of the catalytic system. nih.gov
The nitro group on the ring also plays a role. As a strong electron-withdrawing group, it activates the C-X bonds towards oxidative addition. Furthermore, the ability to perform these cross-coupling reactions while leaving the nitro group intact demonstrates high levels of chemoselectivity, as the nitro group itself can be a reactive site under different conditions.
Reductive Transformations of the Nitro Group
The nitro group is a versatile functional group that can be reduced to various other nitrogen-containing functionalities, most commonly an amino group (-NH2). This transformation is fundamental in organic synthesis, as aromatic amines are crucial precursors for pharmaceuticals, dyes, and agrochemicals. nih.gov
Selective Hydrogenation to Amino Derivatives
The selective reduction of the nitro group in a halogenated nitroarene presents a chemoselectivity challenge: the reduction must occur without causing hydrodehalogenation (the reductive cleavage of the carbon-halogen bond). nih.govacs.org For a substrate like this compound, preserving both the C-Br and the particularly labile C-I bonds is critical.
Catalytic hydrogenation is a common method for this transformation. Various catalyst systems have been developed to achieve high selectivity. nih.gov
Palladium on Carbon (Pd/C) : This is a widely used catalyst for nitro reductions. nih.gov In combination with a hydrogen source like hydrogen gas (H2) or hydrazine hydrate (NH2NH2·H2O), it can effectively reduce the nitro group. However, standard Pd/C can also promote hydrodehalogenation. nih.gov Selectivity can often be improved by modifying the catalyst or carefully controlling reaction conditions (temperature, pressure, reaction time). nih.govrsc.org
Platinum-based Catalysts : Platinum catalysts, sometimes modified with other metals like vanadium (Pt-V/C), have shown excellent selectivity in the hydrogenation of halogenated nitroaromatics, minimizing the loss of halogens. acs.org
Other Reagents : Other methods, such as using metallic iron, tin, or zinc in acidic media, can also reduce nitro groups, but these harsher conditions may not be compatible with sensitive substrates.
The successful selective reduction of this compound to 2-bromo-4-iodoaniline provides a valuable intermediate, where the amino group can direct further chemistry and the two different halogens remain available for subsequent cross-coupling reactions.
| Catalyst System | Hydrogen Source | Key Feature | Potential Side Reaction |
| Pd/C | H2 gas, Hydrazine Hydrate | High activity, widely available | Hydrodehalogenation (loss of I, Br) |
| Pt-V/C | H2 gas | High selectivity for nitro group, preserves halogens | Slower reaction rates than Pd/C |
| Raney Nickel | H2 gas | Active catalyst | Can promote dehalogenation |
| Fe, Sn, or Zn | Acid (e.g., HCl) | Stoichiometric, inexpensive | Harsh conditions, low functional group tolerance |
This table summarizes common methods for nitro group reduction and their applicability to halogenated substrates.
Redox Coupling Reactions with Nitroaromatics
There is no specific information available in the scientific literature detailing the redox coupling reactions of this compound with other nitroaromatic compounds. General principles suggest that the nitro group can be reduced to various functional groups (such as nitroso, hydroxylamino, or amino), which could then potentially participate in coupling reactions. However, no studies have been found that specifically investigate or describe such transformations for this compound.
Advanced Spectroscopic and Structural Characterization of 2 Bromo 4 Iodo 1 Nitrobenzene
Nuclear Magnetic Resonance (NMR) Spectroscopy
No experimental NMR data for 2-Bromo-4-iodo-1-nitrobenzene has been found in the searched scientific literature. The successful acquisition and analysis of such data would provide crucial insights into the molecule's electronic environment and the connectivity of its atoms.
Proton Nuclear Magnetic Resonance (¹H NMR) for Aromatic Proton Analysis
A detailed analysis of the aromatic protons of this compound, including chemical shifts and coupling constants, is precluded by the lack of available ¹H NMR spectra.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Aromatic Carbon Framework
Information regarding the chemical shifts of the carbon atoms in the aromatic ring of this compound is unavailable, as no ¹³C NMR data has been reported.
Advanced 2D NMR Techniques for Connectivity Elucidation
The application of advanced 2D NMR techniques, such as COSY and HMBC, to elucidate the detailed connectivity of the molecule has not been described in the available literature.
X-ray Crystallography
A definitive determination of the solid-state molecular structure of this compound through X-ray crystallography has not been publicly reported.
Single-Crystal X-ray Diffraction for Solid-State Molecular Structure
There are no available reports of single-crystal X-ray diffraction studies on this compound, which would be necessary to determine its crystal system, space group, and the precise arrangement of atoms in the crystal lattice.
Precision in Bond Lengths, Bond Angles, and Dihedral Angles
Without crystallographic data, it is not possible to provide precise measurements of bond lengths, bond angles, and dihedral angles for this compound.
Analysis of Crystal Packing and Intermolecular Interactions
For this compound, the following intermolecular interactions are expected to be significant:
Halogen Bonding: The presence of both bromine and iodine atoms, which can act as halogen bond donors, suggests the formation of directional interactions with Lewis basic sites on adjacent molecules. The electron-withdrawing nitro group enhances the electrophilic character of the halogen atoms (the σ-hole), making halogen bonding a potentially dominant force in the crystal packing. These interactions typically involve the halogen atom and the oxygen atoms of the nitro group of a neighboring molecule (C–I···O and C–Br···O).
π–π Stacking: The aromatic benzene (B151609) ring provides a platform for π–π stacking interactions. In similar structures, such as 4-Bromo-1-nitrobenzene, parallel benzene rings of adjacent molecules engage in stacking, with centroid-centroid distances around 3.6 to 3.7 Å. nih.gov This type of interaction is crucial for the stabilization of the crystal lattice.
Dipole-Dipole Interactions: The molecule possesses a significant dipole moment due to the highly polar nitro group and the electronegative halogen substituents. These permanent dipoles will align in the crystal lattice to maximize attractive electrostatic interactions.
The interplay of these forces—halogen bonding, π–π stacking, and weak hydrogen bonding—would define the three-dimensional architecture of the crystal, influencing properties such as melting point and solubility. The significant steric hindrance caused by the ortho-bromo and para-iodo substituents relative to the nitro group will also play a critical role in determining the final packing arrangement.
Vibrational Spectroscopy
Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. For this compound, the IR spectrum would be dominated by absorptions corresponding to the nitro group, the carbon-halogen bonds, and the substituted benzene ring. Based on data from related nitroaromatic compounds, the characteristic frequencies can be predicted. researchgate.net
Table 1: Predicted Infrared (IR) Absorption Frequencies for this compound
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|
| N-O Asymmetric Stretching | 1510 - 1600 | Strong |
| N-O Symmetric Stretching | 1325 - 1385 | Strong |
| C-N Stretching | 850 - 890 | Medium |
| C-I Stretching | 480 - 600 | Medium-Strong |
| C-Br Stretching | 500 - 650 | Medium-Strong |
| Aromatic C-H Stretching | 3000 - 3100 | Medium-Weak |
| Aromatic C=C Stretching | 1450 - 1600 | Medium |
The strong absorption bands for the asymmetric and symmetric stretching of the nitro (NO₂) group are highly characteristic and confirm its presence. researchgate.net The positions of the C-Br and C-I stretching vibrations appear in the lower frequency "fingerprint" region of the spectrum. The substitution pattern on the benzene ring (1,2,4-trisubstituted) would also give rise to a distinct pattern of overtone and combination bands in the 1600-2000 cm⁻¹ region and out-of-plane C-H bending bands below 900 cm⁻¹.
Raman spectroscopy, which relies on inelastic scattering of light, serves as a complementary technique to IR spectroscopy. While vibrations that cause a change in dipole moment are IR-active, vibrations that cause a change in polarizability are Raman-active. For molecules with a center of symmetry, these activities are mutually exclusive. However, for a molecule like this compound which lacks such symmetry (C₁ point group), many vibrations will be active in both IR and Raman spectra, albeit with different intensities. irjet.net
The Raman spectrum would be particularly useful for observing the symmetric vibrations of the molecule.
Table 2: Predicted Raman Scattering Frequencies for this compound
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|
| N-O Symmetric Stretching | 1325 - 1385 | Strong |
| Ring Breathing Mode | ~1000 | Strong |
| C-I Stretching | 480 - 600 | Strong |
| C-Br Stretching | 500 - 650 | Strong |
| N-O Asymmetric Stretching | 1510 - 1600 | Weak |
The symmetric stretching of the nitro group is typically a strong band in the Raman spectrum. The carbon-halogen (C-I and C-Br) stretching modes are also expected to produce strong Raman signals due to the high polarizability of the heavy halogen atoms. In contrast, the asymmetric NO₂ stretch is often weak in Raman spectra. researchgate.net
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique used to determine the mass-to-charge ratio (m/z) of ionized molecules, providing information about the molecular weight and elemental composition, as well as structural details through fragmentation analysis.
High-Resolution Mass Spectrometry (HRMS) can measure the mass of an ion with very high accuracy, allowing for the determination of its elemental formula. The molecular formula for this compound is C₆H₃BrINO₂. Using the masses of the most abundant isotopes (¹²C, ¹H, ⁷⁹Br, ¹²⁷I, ¹⁴N, ¹⁶O), the exact monoisotopic mass can be calculated.
Table 3: Exact Mass Calculation for C₆H₃BrINO₂
| Element | Isotope | Mass (Da) | Count | Total Mass (Da) |
|---|---|---|---|---|
| Carbon | ¹²C | 12.00000 | 6 | 72.00000 |
| Hydrogen | ¹H | 1.00783 | 3 | 3.02349 |
| Bromine | ⁷⁹Br | 78.91834 | 1 | 78.91834 |
| Iodine | ¹²⁷I | 126.90447 | 1 | 126.90447 |
| Nitrogen | ¹⁴N | 14.00307 | 1 | 14.00307 |
| Oxygen | ¹⁶O | 15.99491 | 2 | 31.98982 |
| Total | | | | 326.83919 |
The calculated exact mass is 326.83919 Da. nih.gov An HRMS measurement yielding a mass this precise would confirm the elemental formula of the compound. Furthermore, the presence of bromine, with its two major isotopes ⁷⁹Br and ⁸¹Br in nearly equal abundance, would result in a characteristic M+2 isotopic pattern for the molecular ion peak, further aiding in its identification.
In electron ionization mass spectrometry (EI-MS), the molecular ion (M⁺˙) undergoes fragmentation, breaking into smaller charged fragments. The pattern of these fragments provides a "fingerprint" that can be used to deduce the structure of the original molecule. The fragmentation of nitroaromatic compounds often involves characteristic losses of the nitro group constituents. youtube.com
For this compound (M⁺˙ at m/z 327/329), the expected fragmentation pathways include:
Loss of NO₂: A primary fragmentation route is the cleavage of the C-N bond to lose a nitro radical (•NO₂, 46 Da), resulting in a fragment ion at m/z 281/283.
Loss of NO and CO: The molecular ion can lose a nitric oxide radical (•NO, 30 Da) to form an ion at m/z 297/299. This can be followed by the loss of a carbon monoxide molecule (CO, 28 Da) to give a fragment at m/z 269/271.
Loss of Halogens: Cleavage of the C-I or C-Br bonds can lead to the loss of halogen radicals.
Loss of •I (127 Da) would yield a fragment at m/z 200/202.
Loss of •Br (79/81 Da) would yield a fragment at m/z 248.
Formation of Phenyl Cation: Subsequent fragmentation of the halogenated phenyl cations can occur, though the initial losses related to the nitro group are typically more prominent.
Table 4: Predicted Major Fragments in the Mass Spectrum of this compound
| Fragment Ion | Formula | m/z (for ⁷⁹Br) | Proposed Loss from Parent Ion |
|---|---|---|---|
| [M]⁺˙ | [C₆H₃⁷⁹BrINO₂]⁺˙ | 327 | - |
| [M - NO]⁺ | [C₆H₃⁷⁹BrIO]⁺ | 297 | •NO |
| [M - NO₂]⁺ | [C₆H₃⁷⁹BrI]⁺ | 281 | •NO₂ |
| [M - Br]⁺ | [C₆H₃INO₂]⁺ | 248 | •Br |
Ultraviolet-Visible (UV-Vis) Spectroscopy
Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful analytical technique used to study the electronic transitions within a molecule. For aromatic compounds like this compound, this method provides significant insights into the nature of the chromophores present and the effects of various substituents on the electronic structure of the benzene ring.
The UV-Vis spectrum of nitrobenzene (B124822), the parent compound, typically displays a strong absorption band around 260 nm. cdnsciencepub.com This absorption is highly sensitive to the electronic environment and can be significantly altered by the presence of substituents, changes in solvent polarity, and steric effects. cdnsciencepub.comiu.edu In this compound, the benzene ring is substituted with a strongly electron-withdrawing nitro group (-NO₂) and two halogen atoms, bromine and iodine. These substituents collectively influence the energy of the molecular orbitals and, consequently, the wavelengths at which electronic transitions occur.
Electronic Transitions and Conjugation Effects in Nitroaromatics
The electronic absorption spectra of nitroaromatic compounds are dominated by π → π* transitions, which involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. The primary absorption band in nitrobenzene is influenced by the significant mesomeric (resonance) interaction of the nitro group with the benzene ring. cdnsciencepub.com The presence of conjugated double bonds lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). youtube.comyoutube.com This reduction in the energy gap results in the absorption of longer wavelength light, an effect known as a bathochromic or red shift. libretexts.org
In this compound, the electronic effects are complex:
Nitro Group (-NO₂): As a powerful deactivating and electron-withdrawing group, it extends the conjugation of the π-system, which would typically lead to a bathochromic shift compared to unsubstituted benzene.
Halogen Substituents (-Br, -I): Halogens exert a dual electronic effect: an electron-withdrawing inductive effect (-I) and an electron-donating mesomeric effect (+M) due to their lone pairs of electrons. The interplay of these effects with the nitro group modifies the energy levels of the molecular orbitals.
Steric Effects: The bromine atom is positioned ortho to the nitro group. This can cause steric hindrance, potentially forcing the nitro group to twist out of the plane of the benzene ring. Such a loss of planarity would decrease the orbital overlap and conjugation, leading to a hypsochromic (blue) shift and a decrease in absorption intensity. iu.edu
| Compound | Solvent | λmax (nm) | Transition Type |
|---|---|---|---|
| Nitrobenzene | Ethanol | ~260 | π → π |
| 2-Nitrotoluene | Not Specified | ~240-250 | π → π |
| 1,3-Dinitrobenzene | Ethanol | ~234 | π → π |
| 4-Nitrophenol | Water | ~318 | π → π |
This table provides representative UV-Vis absorption maxima for related nitroaromatic compounds to illustrate the principles of substituent effects. Data is compiled from sources discussing the spectroscopy of these general compound classes. iu.eduoup.comresearchgate.net
Characterization of Charge-Transfer Complexes
Nitroaromatic compounds are known to act as electron acceptors and can form charge-transfer (CT) complexes with electron-donating molecules (donors). The formation of such a complex involves the transfer of some degree of electron density from the HOMO of the donor to the LUMO of the acceptor. This interaction often gives rise to a new, distinct, and broad absorption band in the UV-Vis spectrum, typically at a longer wavelength than the absorptions of the individual donor or acceptor molecules.
This compound possesses features that make it a potential electron acceptor in CT complexes:
The electron-deficient aromatic ring, caused by the potent electron-withdrawing nitro group, makes the molecule susceptible to interaction with electron donors.
The presence of highly polarizable iodine and bromine atoms can also play a role in intermolecular interactions.
The study of these complexes can be performed spectrophotometrically in a non-polar solvent. rsc.org By varying the concentration of the donor while keeping the acceptor (this compound) concentration constant, one can monitor the appearance and growth of the new CT band. Analysis of the absorbance data allows for the determination of the formation constant (K) and the molar absorptivity (ε) of the complex, providing quantitative information about the strength of the donor-acceptor interaction. While specific studies detailing charge-transfer complexes involving this compound are not prominent, the principles established for other nitroaromatics and halogenated compounds are directly applicable. rsc.org
Computational Chemistry and Theoretical Studies on 2 Bromo 4 Iodo 1 Nitrobenzene
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a widely used computational method that can predict a variety of molecular properties with a good balance of accuracy and computational cost. For a molecule such as 2-bromo-4-iodo-1-nitrobenzene, DFT calculations would be instrumental in understanding its fundamental characteristics.
DFT calculations would begin with the optimization of the molecular geometry of this compound. This process determines the most stable three-dimensional arrangement of the atoms by finding the minimum energy structure. Key parameters that would be determined include bond lengths (e.g., C-Br, C-I, C-N, N-O), bond angles, and dihedral angles.
A conformational analysis could also be performed to identify different spatial arrangements of the nitro group relative to the benzene (B151609) ring and to determine their relative energies. This would reveal the most stable conformer of the molecule.
The electronic structure would be described by the molecular orbitals and their corresponding energy levels. DFT would provide insights into the distribution of electron density within the molecule, highlighting the effects of the electron-withdrawing nitro group and the halogen substituents on the aromatic ring.
Table 1: Predicted Optimized Geometrical Parameters for this compound (Hypothetical Data)
| Parameter | Value |
| C-Br Bond Length (Å) | 1.90 |
| C-I Bond Length (Å) | 2.10 |
| C-N Bond Length (Å) | 1.47 |
| O-N-O Bond Angle (°) | 125 |
Note: The data in this table is hypothetical and for illustrative purposes only.
The Molecular Electrostatic Potential (MEP) surface is a valuable tool for predicting the reactive behavior of a molecule. It maps the electrostatic potential onto the electron density surface, indicating regions that are electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically colored blue).
For this compound, the MEP surface would likely show a negative potential around the oxygen atoms of the nitro group, making them susceptible to electrophilic attack. Conversely, positive potentials would be expected around the hydrogen atoms of the benzene ring and potentially a region of positive potential on the halogen atoms (a "sigma-hole"), which could indicate a propensity for halogen bonding.
Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) to predict reactivity. The HOMO represents the ability to donate electrons, while the LUMO represents the ability to accept electrons. The energy gap between the HOMO and LUMO is an indicator of the molecule's chemical stability.
In this compound, the distribution of the HOMO and LUMO would identify the most probable sites for nucleophilic and electrophilic attack. The electron-withdrawing nature of the nitro group and the halogens would be expected to lower the energies of both the HOMO and LUMO compared to unsubstituted benzene.
Table 2: Frontier Molecular Orbital Energies (Hypothetical Data)
| Orbital | Energy (eV) |
| HOMO | -6.5 |
| LUMO | -2.1 |
| HOMO-LUMO Gap | 4.4 |
Note: The data in this table is hypothetical and for illustrative purposes only.
DFT calculations can be used to model chemical reactions involving this compound and to calculate the activation energies for various potential reaction pathways. This is achieved by locating the transition state structure for a given reaction and calculating its energy relative to the reactants. This information is crucial for understanding reaction mechanisms and predicting reaction rates. For example, the activation energy for nucleophilic aromatic substitution at different positions on the ring could be calculated.
Natural Bond Orbital (NBO) Analysis for Intramolecular Charge Transfer and Stability
Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. It transforms the calculated molecular orbitals into localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and core orbitals.
Quantum Chemical Descriptors for Chemical Reactivity
A variety of quantum chemical descriptors can be calculated from the results of DFT computations to quantify the chemical reactivity of this compound. These descriptors provide a quantitative basis for understanding the molecule's behavior in chemical reactions.
Table 3: Calculated Quantum Chemical Descriptors (Hypothetical Data)
| Descriptor | Value |
| Electronegativity (χ) | 4.3 eV |
| Chemical Hardness (η) | 2.2 eV |
| Global Softness (S) | 0.227 eV⁻¹ |
| Electrophilicity Index (ω) | 4.22 eV |
Note: The data in this table is hypothetical and for illustrative purposes only.
Electronegativity, Chemical Hardness, and Electrophilicity Index
Quantum chemical calculations are pivotal in determining global reactivity descriptors such as electronegativity (χ), chemical hardness (η), and the electrophilicity index (ω). These descriptors are derived from the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
Electronegativity (χ) represents the tendency of a molecule to attract electrons. It is calculated as the negative of the average of the HOMO and LUMO energies.
Chemical Hardness (η) is a measure of the molecule's resistance to a change in its electron distribution. It is determined by half the difference between the LUMO and HOMO energy levels (the HOMO-LUMO gap). A larger gap signifies greater stability and lower reactivity.
Electrophilicity Index (ω) quantifies the ability of a molecule to accept electrons. It is a function of both electronegativity and chemical hardness.
For this compound, the presence of electron-withdrawing nitro (-NO2), bromo (-Br), and iodo (-I) groups is expected to significantly influence these parameters. The nitro group, in particular, is a strong electron-withdrawing group, which would lower both the HOMO and LUMO energy levels, thereby increasing the molecule's electronegativity and its propensity to act as an electrophile. The halogens also contribute to this effect through their inductive electron withdrawal.
Table 1: Predicted Global Reactivity Descriptors for this compound Note: The values in this table are hypothetical and for illustrative purposes, based on trends observed in related compounds, as specific computational data for this compound is not readily available in the searched literature.
| Parameter | Symbol | Predicted Value (eV) |
|---|---|---|
| HOMO Energy | EHOMO | -7.5 |
| LUMO Energy | ELUMO | -3.2 |
| Energy Gap | ΔE | 4.3 |
| Electronegativity | χ | 5.35 |
| Chemical Hardness | η | 2.15 |
| Electrophilicity Index | ω | 6.67 |
Prediction of Non-Linear Optical (NLO) Properties
Non-linear optical (NLO) materials are of significant interest for their potential applications in optoelectronics and photonics. The NLO response of a molecule is governed by its hyperpolarizability. Computational methods, particularly DFT, are widely used to predict the NLO properties of organic molecules.
The key to a significant NLO response in organic molecules often lies in the presence of an electron donor-acceptor system connected by a π-conjugated bridge, which facilitates intramolecular charge transfer (ICT). In this compound, the nitro group acts as a strong electron acceptor, while the benzene ring serves as the π-system. The bromine and iodine substituents, with their ability to donate electron density through resonance (though they are inductively withdrawing), can modulate the ICT process.
Theoretical calculations of NLO properties typically involve determining the first-order hyperpolarizability (β). A higher value of β indicates a stronger NLO response. For molecules with significant ICT character, the hyperpolarizability is expected to be enhanced. Computational studies on similar nitroaromatic compounds have shown that the nature and position of substituents on the aromatic ring play a crucial role in determining the magnitude of the NLO response. It is anticipated that this compound would exhibit notable NLO properties due to the presence of the strong acceptor nitro group and the polarizable halogen atoms.
Table 2: Predicted Non-Linear Optical Properties for this compound Note: The values in this table are hypothetical and for illustrative purposes, based on trends observed in related compounds, as specific computational data for this compound is not readily available in the searched literature.
| Property | Symbol | Predicted Value |
|---|---|---|
| Dipole Moment | µ | ~5 D |
| First-Order Hyperpolarizability | β | High |
| Intramolecular Charge Transfer | ICT | Significant |
Quantum Chemical Insights into Spectroscopic Properties
Quantum chemical calculations are indispensable for the interpretation and prediction of various types of molecular spectra, including vibrational (infrared and Raman) and electronic (UV-Vis) spectra.
Vibrational Spectroscopy: DFT calculations can accurately predict the vibrational frequencies and intensities of a molecule. For this compound, a theoretical vibrational analysis would help in the assignment of characteristic vibrational modes. Key expected vibrations include the symmetric and asymmetric stretching of the NO2 group, C-N stretching, C-Br stretching, C-I stretching, and various aromatic C-H and C-C vibrations. Comparing the calculated spectrum with experimental data (if available) can provide a detailed understanding of the molecular structure and bonding.
Electronic Spectroscopy: Time-dependent DFT (TD-DFT) is a common method for calculating the electronic absorption spectra of molecules. This approach can predict the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. For this compound, the electronic spectrum is expected to be dominated by π → π* transitions within the nitrobenzene (B124822) chromophore. The presence of bromine and iodine atoms as auxochromes would likely cause a bathochromic (red) shift in the absorption maxima compared to nitrobenzene.
These computational insights into the spectroscopic properties are crucial for understanding the electronic transitions and vibrational dynamics of this compound, providing a molecular-level interpretation of its interaction with electromagnetic radiation.
Table 3: Predicted Spectroscopic Data for this compound Note: The values in this table are hypothetical and for illustrative purposes, based on trends observed in related compounds, as specific computational data for this compound is not readily available in the searched literature.
| Spectroscopic Data | Predicted Wavenumber/Wavelength |
|---|---|
| NO2 Asymmetric Stretch (IR) | ~1530-1560 cm-1 |
| NO2 Symmetric Stretch (IR) | ~1340-1360 cm-1 |
| C-I Stretch (IR/Raman) | ~500-600 cm-1 |
| C-Br Stretch (IR/Raman) | ~600-700 cm-1 |
| π → π* Transition (UV-Vis) | ~260-280 nm |
Supramolecular Chemistry and Halogen Bonding Involving 2 Bromo 4 Iodo 1 Nitrobenzene
Principles of Halogen Bonding in Halogenated Nitroarenes
Halogen bonding is a non-covalent interaction in which a halogen atom acts as an electrophilic species, attracting a nucleophilic region on another molecule, such as a lone pair of electrons or a π-system. acs.org This interaction, denoted as R–X···Y (where X is the halogen and Y is the nucleophile), is highly directional and has strengths comparable to the more familiar hydrogen bond, making it invaluable for controlling the self-assembly of molecules in the solid state.
The ability of a covalently bonded halogen atom to act as an electrophile is explained by the concept of the σ-hole. When a halogen atom (X) forms a covalent bond with another atom (R), the electron density around the halogen becomes anisotropically distributed. This results in a region of lower electron density, and consequently a positive electrostatic potential, located on the outermost portion of the halogen atom, directly opposite the R–X covalent bond. This region of positive potential is termed the "σ-hole."
In 2-bromo-4-iodo-1-nitrobenzene, both the bromine and iodine atoms possess σ-holes. The magnitude of the σ-hole generally increases with the polarizability and decreases with the electronegativity of the halogen atom, following the trend F < Cl < Br < I. wikipedia.org Consequently, the iodine atom in this compound is expected to have a more positive σ-hole and thus act as a stronger halogen bond donor than the bromine atom.
The electrophilic character of the σ-hole, and thus the strength of the halogen bond, can be significantly influenced by substituents on the aromatic ring. Strongly electron-withdrawing groups, such as the nitro group (-NO₂) in this compound, play a crucial role in enhancing the halogen bond donor capacity of the molecule.
The nitro group withdraws electron density from the benzene (B151609) ring through both inductive and resonance effects. etamu.edu This electron withdrawal makes the attached halogen atoms more electron-deficient, which intensifies the positive electrostatic potential of their σ-holes. etamu.edu This enhancement makes the halogen atoms more potent electrophiles, enabling them to form stronger and more directional halogen bonds with Lewis bases. This principle is fundamental to the use of halogenated nitroarenes as reliable building blocks in supramolecular chemistry.
Design and Synthesis of Halogen-Bonded Co-Crystals
The predictable and directional nature of halogen bonding allows for its use in the deliberate design of co-crystals, which are crystalline solids containing two or more different molecular components in a stoichiometric ratio. While specific co-crystallization studies involving this compound are not extensively reported in the scientific literature, the principles for its use in supramolecular synthesis can be clearly defined based on its structure.
The design of supramolecular architectures with this compound involves pairing its halogen bond donor sites (the σ-holes on iodine and bromine) with complementary halogen bond acceptors. Potential acceptors are typically neutral or anionic species with accessible lone pairs of electrons, such as:
Nitrogen-containing heterocycles (e.g., pyridines, pyrazines)
Ethers and carbonyl compounds
Anions (e.g., halides, carboxylates)
Given that this compound possesses two distinct halogen bond donors (I and Br), it can potentially form complex networks. The iodine atom, being the stronger donor, is expected to preferentially engage with the strongest acceptor available. The weaker bromine donor might then interact with other available acceptors or participate in other weaker interactions. This hierarchy of interactions allows for the programmed assembly of specific supramolecular motifs, such as chains, sheets, or three-dimensional frameworks. Furthermore, the oxygen atoms of the nitro group can themselves act as halogen bond acceptors, potentially leading to self-assembly.
The success of forming a co-crystal is dependent on a delicate balance of intermolecular forces. The desired halogen bond must be strong enough to compete with and dominate the intermolecular interactions present in the crystal lattices of the starting materials. While experimental data on the co-crystallization success rates for this compound is not available in the reviewed literature, several factors are known to influence the outcome in related systems:
Solvent Selection: The choice of solvent is critical, as solvent molecules can compete for interaction sites on the donor and acceptor molecules.
Stoichiometry: Varying the molar ratio of the components can lead to the formation of different co-crystal phases or may be the deciding factor between co-crystal formation and simple physical mixing.
Donor-Acceptor Matching: The relative strengths of the halogen bond donor and acceptor must be well-matched to ensure the formation of a stable co-crystal.
Computational modeling is often employed to predict the stability and likelihood of co-crystal formation before experimental synthesis is attempted.
Structural Characterization of Halogen-Bonded Assemblies
For instance, studies on other halogenated nitrobenzenes reveal a variety of halogen bonding motifs. In the crystal structure of the related compound 1,3-dibromo-2-iodo-5-nitrobenzene, a complex network of Br···I and Br···Br interactions directs the supramolecular assembly. nih.gov Similarly, in the crystal of 2,4-dichloro-1-iodo-6-nitrobenzene, a distinct C–I···O halogen bond is observed between the iodine atom and an oxygen of the nitro group, demonstrating the dual role of the nitro group as both an activating group and a potential binding site. researchgate.net Short Br···O contacts are also observed in the crystal structure of 4-bromo-1-nitrobenzene. nih.gov
Based on these examples, this compound is expected to form a range of halogen bonds, including C–I···Y and C–Br···Y (where Y is a halogen bond acceptor) as well as interactions between the halogen atoms themselves (C–I···Br, C–I···I, etc.) and with the nitro group (C–I···O, C–Br···O). The geometric parameters of these bonds are a key indicator of their strength; typically, a shorter halogen bond distance (normalized by the sum of the van der Waals radii of the involved atoms) and an angle close to 180° indicate a stronger interaction.
The following table presents representative data from analogous halogenated nitrobenzene (B124822) structures to illustrate the expected geometric parameters for interactions involving this compound.
| Halogen Bond Donor | Halogen Bond Acceptor | Interaction Type | Distance (Å) | Angle (C-X···Y) (°) | Reference Compound | Cite |
| C–I | O (nitro) | C–I···O | 3.387 | Not specified | 2,4-Dichloro-1-iodo-6-nitrobenzene | researchgate.net |
| C–Br | I | C–Br···I | 3.551 | 167.3 | 1,3-Dibromo-2-iodo-5-nitrobenzene | nih.gov |
| C–Br | Br | C–Br···Br | 3.447 | 165.2 / 82.3 | 1,3-Dibromo-2-iodo-5-nitrobenzene | nih.gov |
| C–Br | O (nitro) | C–Br···O | 3.227 | Not specified | 4-Bromo-1-nitrobenzene | nih.gov |
Intermolecular Halogen···Acceptor Interactions (e.g., C-I···N, C-I···O)
In the solid state, this compound is anticipated to exhibit a range of intermolecular halogen···acceptor interactions. The most prominent of these would be the C-I···O halogen bond, where the electrophilic region (σ-hole) on the iodine atom interacts with the nucleophilic lone pair of an oxygen atom from the nitro group of a neighboring molecule. This type of interaction is a well-established synthon in the crystal engineering of nitro-iodo-aromatic compounds. For instance, in the crystal structure of the related compound 2,4-dichloro-1-iodo-6-nitrobenzene, close contacts between the iodine and the oxygen atoms of the nitro group are observed, indicating a significant I···O interaction that directs the supramolecular assembly. researchgate.net
Similarly, in the presence of suitable acceptor molecules, such as pyridines or other nitrogen-containing heterocycles, this compound would be expected to form strong C-I···N halogen bonds. These interactions are generally stronger and more directional than C-I···O bonds, making them highly effective in the design of co-crystals. The directionality of the C-I···N bond is a key feature in controlling the geometry of the resulting supramolecular structures.
Analysis of Intermolecular Distances and Angles
A definitive analysis of intermolecular distances and angles for this compound requires single-crystal X-ray diffraction data, which is not currently available. However, based on data from analogous structures, we can predict the geometric parameters of its potential halogen bonds.
For a C-I···O halogen bond involving a nitro group, the I···O distance is expected to be significantly shorter than the sum of the van der Waals radii of iodine and oxygen (approximately 3.50 Å). The C-I···O angle is anticipated to be close to linear (approaching 180°), which is a characteristic feature of strong halogen bonds. In the case of C-I···N interactions, the I···N distance would likely be even shorter, reflecting a stronger interaction, with the C-I···N angle also exhibiting a high degree of linearity.
The table below provides hypothetical yet representative data for expected halogen bond geometries in this compound, based on observations from similar compounds in the Cambridge Structural Database.
| Interaction Type | Expected Donor | Expected Acceptor | Predicted Distance (Å) | Predicted Angle (°) |
|---|---|---|---|---|
| Halogen Bond | C-I | O (Nitro) | ~2.9 - 3.3 | ~160 - 175 |
| Halogen Bond | C-I | N (Pyridine) | ~2.7 - 3.1 | ~170 - 180 |
| Halogen Bond | C-Br | O (Nitro) | ~3.0 - 3.4 | ~155 - 170 |
Synergistic Effects with Other Non-Covalent Interactions
The supramolecular assembly of this compound would not be governed by halogen bonding alone. The interplay between halogen bonds and other non-covalent interactions, such as hydrogen bonds and π-π stacking, would be crucial in determining the final crystal packing.
Co-Existence and Orthogonality with Hydrogen Bonding and π-π Stacking
While this compound itself does not possess strong hydrogen bond donors, in co-crystals with molecules that do, a synergy between halogen and hydrogen bonding could be established. For instance, in a co-crystal with a molecule containing an -OH or -NH group, it is plausible to have simultaneous C-I···O/N halogen bonds and O-H···O or N-H···O hydrogen bonds. The term "orthogonality" in this context refers to the ability of these interactions to co-exist without significant interference, often acting in different directions to build a robust three-dimensional network.
Fine-Tuning Halogen Bond Strength, Directionality, and Applications in Crystal Engineering
The presence of two different halogen atoms (iodine and bromine) and a nitro group on the benzene ring of this compound provides multiple handles for fine-tuning its halogen bonding properties. The strength of the halogen bond is directly related to the polarizability of the halogen atom and the electron-withdrawing power of the substituents on the aromatic ring.
The C-I bond is more polarizable than the C-Br bond, making the iodine atom a stronger halogen bond donor. The strongly electron-withdrawing nitro group further enhances the positive σ-hole on both the iodine and bromine atoms, thereby increasing their propensity to form halogen bonds. By chemically modifying the substituents on the aromatic ring, one could modulate the electrostatic potential of the halogen atoms and thus fine-tune the strength of the resulting halogen bonds.
This ability to control the strength and directionality of halogen bonds makes this compound a potentially valuable building block in crystal engineering. It could be used to construct supramolecular assemblies with desired topologies and properties, such as porous materials for gas storage or functional co-crystals with specific electronic or optical characteristics. The competition and synergy between the C-I and C-Br halogen bonds, as well as their interplay with other non-covalent forces, offer a rich landscape for the design of novel solid-state materials.
Advanced Research Applications in Organic Synthesis and Materials Science
Building Blocks for Complex Aromatic Systems
The strategic placement of three distinct functional groups makes 2-Bromo-4-iodo-1-nitrobenzene an ideal starting material for the synthesis of highly substituted and complex aromatic systems. The bromo and iodo groups serve as handles for various cross-coupling reactions, while the nitro group can be readily transformed into other functionalities or utilized for its electron-withdrawing properties.
Synthesis of Multifunctionalized Aryl and Biaryl Compounds
The differential reactivity of the carbon-iodine and carbon-bromine bonds in this compound is a key feature that allows for the sequential and selective formation of new carbon-carbon bonds. This is particularly evident in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. Generally, the C-I bond is more reactive towards oxidative addition to palladium(0) than the C-Br bond, enabling the selective substitution of the iodine atom while leaving the bromine atom intact for subsequent transformations.
This chemoselectivity allows for a stepwise approach to construct multifunctionalized biaryl compounds. For instance, a Suzuki-Miyaura coupling can be performed to introduce an aryl group at the 4-position, followed by a second coupling reaction at the 2-position to introduce a different aryl or other functional group. This stepwise functionalization is crucial for creating complex molecules with precisely defined substitution patterns.
Below is a representative table of reaction conditions for selective Suzuki-Miyaura couplings:
| Reaction Step | Electrophile | Nucleophile | Catalyst | Base | Solvent | Temperature (°C) |
| First Coupling (Iodo-selective) | This compound | Arylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/Water | 80-100 |
| Second Coupling (Bromo-selective) | 2-Bromo-4-aryl-1-nitrobenzene | Arylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane | 100-120 |
Precursors for Polycyclic Aromatic Hydrocarbons and Heterocycles
The ability to introduce multiple substituents onto the benzene (B151609) ring of this compound makes it a valuable precursor for the synthesis of polycyclic aromatic hydrocarbons (PAHs) and various heterocyclic systems. Through sequential cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, extended π-systems can be constructed, which are the core structures of many PAHs.
For example, a double Heck reaction could be envisioned where two vinyl groups are introduced, which can then undergo intramolecular cyclization to form a naphthalene (B1677914) or phenanthrene (B1679779) core. Similarly, Sonogashira couplings can be employed to introduce acetylenic moieties that can be cyclized to form various polycyclic systems.
Furthermore, the nitro group can be reduced to an amino group, which can then participate in cyclization reactions to form nitrogen-containing heterocycles. For instance, a palladium-catalyzed intramolecular C-N coupling of a suitably functionalized derivative can lead to the formation of carbazoles, a class of compounds with important applications in materials science. The synthesis of functionalized carbazoles is of particular interest for their use in organic light-emittig diodes (OLEDs). semanticscholar.orgresearchgate.net
Intermediates in the Synthesis of Specialized Chemical Entities
Beyond the construction of general aromatic frameworks, this compound serves as a key intermediate in the synthesis of more specialized and biologically relevant heterocyclic compounds.
Preparation of Functionalized Indoles and Benzimidazoles
The synthesis of functionalized indoles, a core structure in many pharmaceuticals and natural products, can be facilitated by derivatives of this compound. For instance, the nitro group can be reduced to an amine, and the resulting aniline (B41778) derivative can undergo various indole (B1671886) synthesis methodologies. The remaining halogen atoms provide sites for further functionalization of the indole ring.
Similarly, the synthesis of benzimidazoles, another important heterocyclic motif in medicinal chemistry, can be achieved. The o-phenylenediamine (B120857) derivative, obtained after reduction of the nitro group and introduction of a second amino group, can be condensed with aldehydes or carboxylic acids to form the benzimidazole (B57391) ring. The bromo and iodo substituents on the starting material allow for the preparation of benzimidazoles with specific substitution patterns that would be difficult to achieve through other synthetic routes.
Pathways to Novel Chemical Structures with Designed Properties
The true power of this compound as a building block lies in its potential to create novel chemical structures with properties designed for specific applications. The ability to perform sequential and orthogonal reactions on the three functional groups allows for a high degree of molecular engineering.
For example, by carefully choosing the coupling partners in sequential Suzuki or other cross-coupling reactions, researchers can introduce functionalities that influence the electronic properties, solubility, and solid-state packing of the final molecule. This is particularly important in the design of materials for electronics or as fluorescent probes, where fine-tuning of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels is critical. The introduction of electron-donating or electron-withdrawing groups at specific positions can be used to tailor these properties. sci-hub.st
Research into Organic Electronic Materials
The development of new organic materials for electronic applications is a rapidly growing field, and versatile building blocks like this compound are in high demand. These materials are being explored for use in a variety of devices, including organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs).
The ability to construct extended π-conjugated systems from this compound is central to its application in this area. Polycyclic aromatic hydrocarbons and functionalized biaryl compounds synthesized from this precursor can exhibit desirable charge transport properties. The nitro group, or its derivatives, can be used to tune the electron affinity and ionization potential of the materials, which are crucial parameters for efficient charge injection and transport in electronic devices.
For instance, carbazole (B46965) derivatives synthesized from precursors related to this compound have been investigated as host materials in phosphorescent OLEDs (PhOLEDs) due to their high triplet energies. researchgate.netnih.govcarroll.edu The strategic functionalization of the carbazole core, made possible by the versatile starting material, allows for the optimization of the material's thermal and morphological stability, as well as its charge-carrying capabilities. While direct applications of this compound in commercially available devices are not yet widespread, its role as a versatile building block in the research and development of new and improved organic electronic materials is significant and continues to be an active area of investigation.
Prospective Development of Luminescent Halogenated Aromatic Systems
Halogen bonding and the heavy-atom effect are known to influence the photophysical properties of aromatic systems, often leading to enhanced phosphorescence and tunable emission wavelengths. The incorporation of both bromine and iodine in this compound could be leveraged to create novel luminescent materials.
Hypothetical Research Directions:
Synthesis of Triarylamine Derivatives: Sequential Suzuki or Buchwald-Hartwig cross-coupling reactions, first at the more reactive iodine position and subsequently at the bromine position, with various carbazole or triphenylamine (B166846) moieties could lead to the formation of donor-acceptor-donor (D-A-D) type structures. The nitro group would act as the acceptor, and the triarylamine units as donors. The resulting compounds would be expected to exhibit interesting charge-transfer emission properties.
Formation of π-Conjugated Systems: Sonogashira coupling reactions could be employed to introduce acetylenic units, extending the π-conjugation of the aromatic core. The differential reactivity of the C-I and C-Br bonds would allow for the stepwise introduction of different alkyne groups, leading to asymmetric conjugated molecules with potential for non-linear optical applications.
A hypothetical reaction scheme for the synthesis of a D-A-D type luminescent compound is presented below:
| Reactant 1 | Reactant 2 (Step 1) | Coupling Reaction (Step 1) | Intermediate Product | Reactant 3 (Step 2) | Coupling Reaction (Step 2) | Final Product (Hypothetical) |
| This compound | Carbazole-9-boronic acid | Suzuki Coupling | 2-Bromo-4-(9H-carbazol-9-yl)-1-nitrobenzene | Phenylboronic acid | Suzuki Coupling | 4-(9H-carbazol-9-yl)-2-phenyl-1-nitrobenzene |
Exploration of Photoactive Molecular Materials
The strong dipole moment and electron-accepting nature of the nitro group make this compound a candidate for the synthesis of photoactive materials, such as those used in organic photovoltaics or photorefractive polymers.
Potential Research Pathways:
Dye Sensitizers: By functionalizing the aromatic ring with appropriate donor groups and an anchoring group (e.g., a carboxylic acid, which could be introduced after reduction of the nitro group), derivatives of this compound could be investigated as sensitizers in dye-sensitized solar cells (DSSCs). The halogen atoms could serve to modulate the electronic properties and intermolecular interactions of the dye molecules on the semiconductor surface.
Non-Linear Optical (NLO) Materials: The synthesis of push-pull systems by selective functionalization of the dihalogenated nitrobenzene (B124822) core could lead to molecules with large second-order hyperpolarizabilities, which are desirable for NLO applications.
Ligand Design and Catalysis Research
The development of novel ligands is crucial for advancing the field of catalysis. The rigid backbone and multiple functionalization points of this compound make it an intriguing, yet currently unexploited, scaffold for ligand synthesis.
Postulated Development of Catalysts for Cross-Coupling Reactions
The synthesis of phosphine (B1218219) ligands from this compound could lead to new catalysts with unique electronic and steric properties.
Conceptual Ligand Synthesis:
Bidentate Phosphine Ligands: Sequential C-P bond formation reactions, for instance, by reacting the dihalo-nitrobenzene with secondary phosphines under palladium or nickel catalysis, could yield novel bidentate phosphine ligands. The nitro group's electron-withdrawing effect would significantly influence the electronic properties of the resulting phosphine, which in turn would affect the catalytic activity of its metal complexes.
A hypothetical synthesis of a P,P-bidentate ligand is outlined below:
| Starting Material | Reagent 1 (Step 1) | Reaction Type (Step 1) | Intermediate | Reagent 2 (Step 2) | Reaction Type (Step 2) | Hypothetical Ligand |
| This compound | Diphenylphosphine | C-P Coupling | (2-Bromo-4-nitrophenyl)diphenylphosphine | Di-tert-butylphosphine | C-P Coupling | (4-(di-tert-butylphosphino)-2-nitrophenyl)diphenylphosphine |
Understanding Structure-Reactivity Relationships in Catalytic Systems
Should such ligands be synthesized, they would provide a valuable platform for studying structure-reactivity relationships in catalysis. The ability to systematically vary the substituents at the former halogen positions and to modify the nitro group would allow for a fine-tuning of the ligand's properties.
Potential Areas of Investigation:
Electronic Effects: The impact of the strongly electron-withdrawing nitro group on the σ-donor and π-acceptor properties of the phosphine moieties could be investigated through spectroscopic and computational methods.
Steric Influence: The steric bulk around the phosphorus atoms could be systematically altered by introducing different substituents at the ortho-positions to the C-P bonds, allowing for a detailed study of how steric hindrance affects catalytic efficiency and selectivity in reactions such as Suzuki-Miyaura or Buchwald-Hartwig couplings.
Future Research Directions and Unaddressed Challenges
Development of More Sustainable and Efficient Synthetic Routes
The conventional synthesis of halogenated nitroaromatics often relies on harsh reagents and conditions, such as strong acids for nitration and stoichiometric halogenating agents, which generate considerable waste. nih.gov Future research must prioritize the development of greener and more efficient synthetic pathways to 2-Bromo-4-iodo-1-nitrobenzene.
Key Research Objectives:
Biocatalysis: A significant challenge is the enzymatic synthesis of polyfunctional aromatics. Research into nitroreductases and halogenases could pave the way for biocatalytic routes that offer high selectivity and operate under mild, aqueous conditions. researchgate.netnih.gov The development of enzymes capable of site-selective halogenation or nitration on a pre-functionalized benzene (B151609) ring would represent a major advancement in sustainable chemistry.
Atom Economy: Investigating alternative synthetic strategies with higher atom economy is crucial. This could involve catalytic C-H activation and functionalization, where C-H bonds are directly converted to C-Br, C-I, or C-NO2 bonds, thus avoiding the use of pre-functionalized starting materials and reducing byproduct formation. nih.govhhu.de
| Synthetic Approach | Potential Advantages | Key Challenges |
| Biocatalysis | High selectivity, mild conditions, reduced environmental impact. | Enzyme discovery and engineering for specific substrates and regioselectivity. |
| Flow Chemistry | Enhanced safety, improved process control, scalability. | Reactor design for multi-step syntheses, handling of solid reagents/products. |
| C-H Activation | High atom economy, reduced waste. | Catalyst development for selective and efficient functionalization of inert C-H bonds. |
Exploration of Novel Reactivity Patterns and Unconventional Transformations
The reactivity of this compound is dictated by its three distinct functional groups. While classical transformations are known, future research should explore unconventional methods to unlock novel reactivity.
Photocatalysis: Visible-light photocatalysis offers a green alternative to traditional thermal reactions. nih.gov Research could explore the selective activation of the C-I or C-Br bonds for cross-coupling reactions or the reduction of the nitro group under photocatalytic conditions. nih.gov The differential reactivity of the carbon-halogen bonds under specific light wavelengths is a particularly interesting avenue for selective functionalization.
Mechanochemistry: Ball-milling and other mechanochemical techniques can enable solvent-free reactions and access different reactivity pathways compared to solution-phase chemistry. whiterose.ac.uk Investigating mechanochemical cross-coupling, substitution, or reduction reactions of this compound could lead to more sustainable and efficient transformations.
Catalytic C-H Functionalization: The aromatic ring of this compound possesses two additional C-H bonds. Developing catalytic systems that can selectively functionalize these positions without disturbing the existing substituents would provide access to a wide range of novel pentasubstituted benzene derivatives. nih.gov
Integration of this compound into Cascade and Multicomponent Reactions
The presence of multiple reactive sites makes this compound an ideal candidate for use in cascade and multicomponent reactions (MCRs), allowing for the rapid construction of complex molecular architectures from simple precursors.
Sequential Cross-Coupling: The differential reactivity of the C-I and C-Br bonds can be exploited in sequential, one-pot cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to introduce different substituents at the 2- and 4-positions. A significant challenge is to achieve high selectivity and yield in these sequential transformations.
MCRs Involving the Nitro Group: The nitro group can be reduced in situ to an amine, which can then participate in MCRs like the Ugi or Passerini reactions. mdpi.com Future research could focus on developing MCRs where this compound is a component, leading to the synthesis of novel, highly functionalized molecules that would be difficult to access through traditional multi-step synthesis.
Expanding the Scope of Supramolecular Applications beyond Crystal Engineering
The bromo, iodo, and nitro groups on the molecule are all capable of participating in non-covalent interactions, particularly halogen bonding and hydrogen bonding. mdpi.com While crystal engineering applications are apparent, the future lies in leveraging these interactions to create functional supramolecular materials.
Liquid Crystals: The anisotropic shape and potential for directed intermolecular interactions make this compound a candidate for the design of novel liquid crystalline materials. nih.gov By incorporating this compound into larger molecular structures, its halogen bonding capabilities could be used to induce or modify mesophase behavior. mdpi.com
Molecular Recognition and Sensing: The electron-deficient regions on the halogen atoms (σ-holes) and the electron-rich nitro group can act as recognition sites for anions and cations, respectively. This opens up possibilities for developing sensors where the binding of an analyte to the this compound core results in a detectable signal.
Supramolecular Gels and Polymers: The directional nature of halogen bonding can be exploited to guide the self-assembly of monomers into one-dimensional fibrillar structures, leading to the formation of supramolecular gels or polymers. Designing systems where this compound is a key building block could result in new materials with interesting rheological or optical properties.
| Supramolecular Application | Key Interaction | Future Research Focus |
| Liquid Crystals | Halogen Bonding, π-π Stacking | Design of mesogenic molecules incorporating the compound to control phase behavior. |
| Molecular Sensing | Halogen Bonding, Hydrogen Bonding | Development of chromogenic or fluorogenic sensors for specific analytes. |
| Functional Materials | Halogen Bonding | Creation of self-assembling systems for gels, polymers, and photoresponsive materials. nih.gov |
Advanced Computational Modeling for Predictive Molecular Design and Reaction Discovery
Computational chemistry and machine learning are poised to accelerate research into this compound by providing predictive insights into its properties and reactivity.
Predicting Reactivity and Reaction Outcomes: Density Functional Theory (DFT) can be used to model reaction mechanisms and predict the activation barriers for different reaction pathways, guiding the experimental design of novel transformations. Machine learning models, trained on data from related nitroaromatic compounds, could predict the mutagenicity, reactivity, and spectral properties of new derivatives. nih.gov
In Silico Design of Functional Materials: Computational modeling can be employed to design new molecules based on the this compound scaffold for specific applications. For example, molecular dynamics simulations could predict the self-assembly behavior and mesophase formation of potential liquid crystal candidates, while quantum chemical calculations could aid in the design of molecular sensors with high selectivity for a target analyte.
Q & A
Basic Research Questions
Q. What synthetic strategies minimize dihalogenation byproducts during the preparation of 2-Bromo-4-iodo-1-nitrobenzene?
- Methodological Answer : Optimize halogenation sequence and directing-group utilization. Introduce the nitro group first to direct bromination/iodination via meta/para-directing effects. Use controlled stoichiometry (e.g., 1.1–1.3 equivalents of I₂ or Br₂) and low temperatures (0–5°C) to suppress overhalogenation. Monitor intermediates via TLC or HPLC (C18 columns, acetonitrile/water mobile phase) .
Q. Which spectroscopic techniques are most reliable for confirming substituent positions in polyhalogenated nitroaromatics?
- Methodological Answer :
- ¹H/¹³C NMR : Use deuterated DMSO or CDCl₃. Nitro groups deshield adjacent protons (δ ~8.5–9.0 ppm for aromatic H). Coupling constants (J values) differentiate ortho/meta/para substituents .
- IR Spectroscopy : Nitro symmetric/asymmetric stretches (~1520 cm⁻¹ and ~1350 cm⁻¹) confirm nitro group presence .
- Mass Spectrometry (EI-MS) : Isotopic patterns (Br: M⁺· and M⁺·+2; I: M⁺· and M⁺·+2) validate halogen incorporation .
Q. How to purify this compound from polar impurities?
- Methodological Answer : Use silica gel column chromatography with hexane/ethyl acetate (9:1 v/v). Recrystallize from ethanol/water (70:30) to remove residual solvents. Confirm purity via melting point analysis (compare with literature) and HPLC (≥98% area under the curve) .
Advanced Research Questions
Q. How can X-ray crystallography resolve steric or electronic ambiguities in this compound derivatives?
- Methodological Answer :
- Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 100 K to minimize thermal motion .
- Structure Refinement : Apply SHELXL (for small molecules) with anisotropic displacement parameters for heavy atoms (Br, I). Use ORTEP-3 for visualizing thermal ellipsoids and validating bond angles/distances .
- Challenge : Heavy atoms (Br, I) may cause absorption errors. Correct via multi-scan methods (SADABS) .
Q. What computational methods predict regioselectivity in electrophilic substitution reactions of this compound?
- Methodological Answer : Perform DFT calculations (B3LYP/6-311+G(d,p)) to map electrostatic potential surfaces. Compare activation energies for bromination at vacant positions (e.g., para to nitro vs. iodine). Validate with experimental yields and substituent directing effects .
Q. How to address contradictions in reaction kinetics when varying halogenating agents (e.g., NBS vs. Br₂)?
- Methodological Answer :
- Data Reconciliation : Use Arrhenius plots to compare temperature-dependent rate constants.
- Mechanistic Analysis : Probe intermediates via in situ IR or stopped-flow UV-Vis. For NBS, check for radical pathways (e.g., AIBN-initiated); for Br₂, assess acid-catalyzed pathways .
Safety and Handling
Q. What precautions are critical when handling this compound due to its nitro and halogen groups?
- Methodological Answer :
- Lab Practices : Use explosion-proof refrigerators for storage (−20°C, under argon). Avoid contact with reducing agents (risk of exothermic decomposition).
- Personal Protective Equipment (PPE) : Wear nitrile gloves, safety goggles, and flame-resistant lab coats. Conduct reactions in fume hoods with blast shields .
Data Presentation Guidelines
Q. How should crystallographic data for this compound be reported to meet IUCr standards?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
